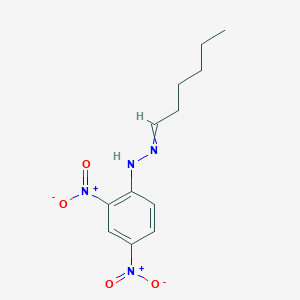
Diiododifluoromethane
Vue d'ensemble
Description
Diiododifluoromethane is an organohalogen compound with the molecular formula CF₂I₂ It is a colorless liquid at room temperature and is known for its high density and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diiododifluoromethane can be synthesized through several methods. One common method involves the reaction of difluoro(fluorosulfonyl)acetyl fluoride with iodine and potassium iodide in the presence of a catalytic amount of silica gel in acetonitrile at 60-65°C . This method yields difluorodiiodomethane with a 60% efficiency.
Industrial Production Methods: While specific industrial production methods for difluorodiiodomethane are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Diiododifluoromethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Photoinduced Electron-Transfer Reactions: When irradiated with light, difluorodiiodomethane can react with azaaromatic compounds and enamines to form trifluoromethylated products and 2-trifluoromethyl ketones, respectively.
Common Reagents and Conditions:
Nucleophiles: Pyrroles, indoles, and imidazoles are common nucleophiles used in substitution reactions with difluorodiiodomethane.
Solvents: Dimethylformamide is often used as a solvent in photoinduced reactions.
Major Products:
Trifluoromethylated Products: Formed from reactions with azaaromatic compounds.
2-Trifluoromethyl Ketones: Result from reactions with enamines.
Applications De Recherche Scientifique
Diiododifluoromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology and Medicine:
Industry: Its unique properties make it useful in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which difluorodiiodomethane exerts its effects involves its high reactivity and ability to undergo electron-transfer reactions. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Diiododifluoromethane: Similar in structure but differs in reactivity and applications.
Trifluoromethyl Iodide: Another fluorinated compound with distinct chemical properties.
Uniqueness: this compound is unique due to its combination of fluorine and iodine atoms, which impart specific reactivity patterns not observed in other similar compounds. Its ability to participate in both substitution and electron-transfer reactions makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
difluoro(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF2I2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBNUZZZSSRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371828 | |
| Record name | DIIODODIFLUOROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.816 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-76-5 | |
| Record name | Methane, difluorodiiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DIIODODIFLUOROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiododifluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















